bradykinin, (hydroxy-Pro)(3)-Lys-
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Overview
Description
Bradykinin, (hydroxy-Pro)(3)-Lys-: is an oligopeptide that is an analogue of bradykinin, where the third amino acid, proline, is replaced with hydroxyproline. Bradykinin is a vasoactive kinin that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin, (hydroxy-Pro)(3)-Lys- involves the replacement of the third amino acid, proline, with hydroxyproline. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of bradykinin, (hydroxy-Pro)(3)-Lys- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Bradykinin, (hydroxy-Pro)(3)-Lys- can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form hydroxyproline derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents.
Major Products Formed:
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced peptide analogues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: Bradykinin, (hydroxy-Pro)(3)-Lys- is used as a model compound in peptide chemistry to study the effects of amino acid modifications on peptide structure and function .
Biology: In biological research, this compound is used to investigate the role of bradykinin and its analogues in physiological processes such as inflammation, pain, and blood pressure regulation .
Medicine: Bradykinin, (hydroxy-Pro)(3)-Lys- has potential therapeutic applications in treating conditions related to inflammation and hypertension. It is also used in drug development to design new peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting bradykinin receptors .
Mechanism of Action
Bradykinin, (hydroxy-Pro)(3)-Lys- exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors. This binding activates various intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate (cAMP). These messengers mediate the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Bradykinin: The parent compound with proline instead of hydroxyproline.
Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.
Lys-bradykinin: A bradykinin analogue with an additional lysine residue.
Uniqueness: Bradykinin, (hydroxy-Pro)(3)-Lys- is unique due to the presence of hydroxyproline, which can alter its binding affinity and activity at bradykinin receptors. This modification can lead to differences in its physiological effects compared to other bradykinin analogues .
Properties
CAS No. |
113662-39-8 |
---|---|
Molecular Formula |
C10H7Li2O6P |
Molecular Weight |
0 |
Synonyms |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Origin of Product |
United States |
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